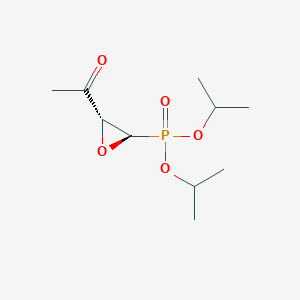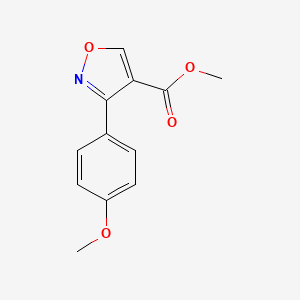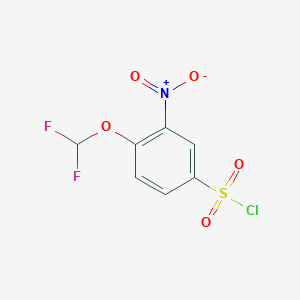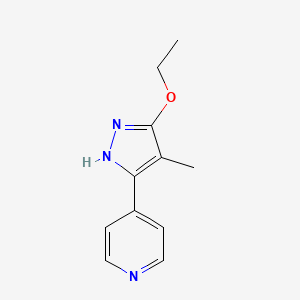
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H9NO3 It is characterized by a benzaldehyde group attached to a 2,5-dioxopyrrolidin-1-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 2,5-dimethylpyrrole with benzaldehyde under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and may involve the use of catalysts or other reagents to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzaldehyde derivatives .
科学的研究の応用
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biological pathways, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Similar structure but with a carbonate group instead of an aldehyde.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Contains a propanamide group, showing different biological activities.
Uniqueness
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility makes it valuable in multiple research and industrial applications .
特性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
4-(2,5-dioxopyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9NO3/c13-7-8-1-3-9(4-2-8)12-10(14)5-6-11(12)15/h1-4,7H,5-6H2 |
InChIキー |
YMWUCDPBVOWTOX-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)

![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)

![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)


